9H-fluorene-2-sulfonyl chloride
Overview
Description
9H-fluorene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₃H₉ClO₂S and a molecular weight of 264.73 g/mol . It is a sulfonyl chloride derivative of fluorene, characterized by its white solid form and melting point of 93-96°C. This compound is significant in organic synthesis, particularly in the formation of sulfonamides and other important organic compounds.
Biochemical Analysis
Biochemical Properties
9H-fluorene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a reagent for the modification of amino acids and peptides. The sulfonyl chloride group in this compound reacts with nucleophilic groups such as amines and thiols, forming stable sulfonamide and sulfonate ester bonds . This reactivity allows it to be used in the labeling and identification of proteins and peptides in proteomics research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can alter cell signaling pathways by covalently modifying signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the covalent modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, this compound can cause toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways is crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. The distribution of this compound can affect its reactivity and the extent of its biochemical effects. Understanding the transport mechanisms is essential for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, making it a valuable tool for studying compartment-specific biochemical processes.
Preparation Methods
The synthesis of 9H-fluorene-2-sulfonyl chloride typically involves the chlorination of sodium 9H-fluorene-2-sulfonate. A common method includes suspending sodium 9H-fluorene-2-sulfonate in dichloromethane (CH₂Cl₂) and adding oxalyl chloride with a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst . This reaction proceeds under mild conditions and yields the desired sulfonyl chloride derivative.
Industrial production methods often involve similar chlorination processes, utilizing readily available and cost-effective reagents to ensure scalability and efficiency .
Chemical Reactions Analysis
9H-fluorene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl chlorides generally can be reduced to sulfinates or oxidized to sulfonic acids under appropriate conditions.
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
9H-fluorene-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-fluorene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . These reactions often target specific molecular sites, enabling precise modifications in chemical and biological systems .
Comparison with Similar Compounds
9H-fluorene-2-sulfonyl chloride can be compared to other sulfonyl chlorides and fluorene derivatives:
Properties
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-17-1 | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene-2-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorene-2-sulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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